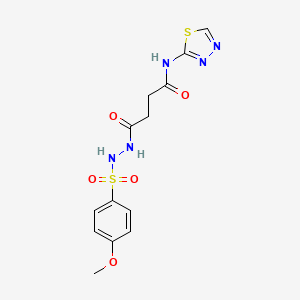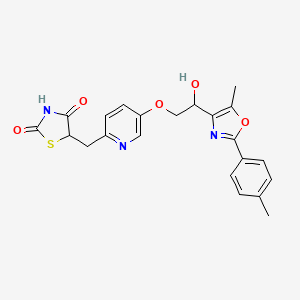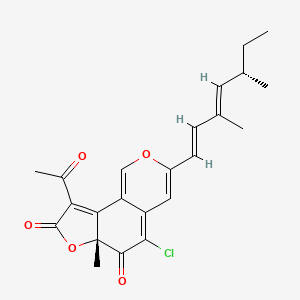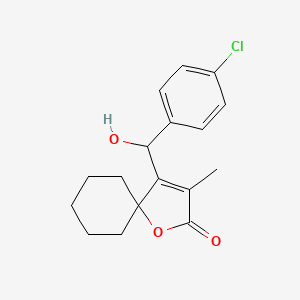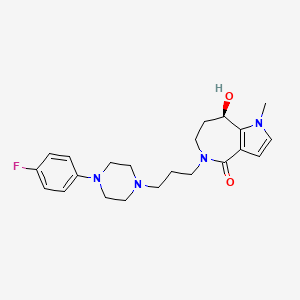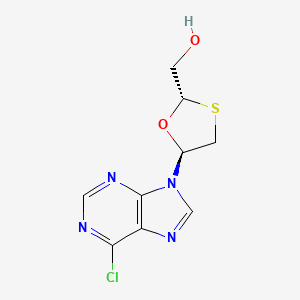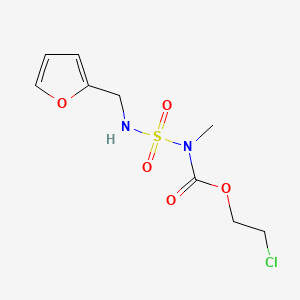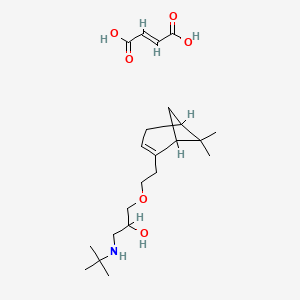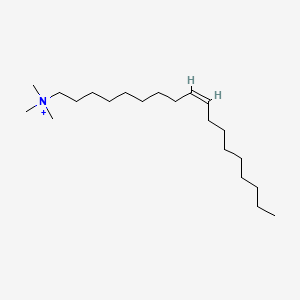
Oleyltrimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyltrimethylammonium is a quaternary ammonium compound with the molecular formula C21H44N. It is characterized by a long aliphatic chain with a double bond, making it a surfactant with unique properties. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and interact with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleyltrimethylammonium can be synthesized through the quaternization of oleylamine with methyl iodide. The reaction typically involves the following steps:
- Dissolving oleylamine in an appropriate solvent such as ethanol.
- Adding methyl iodide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of oleylamine to this compound while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Oleyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the double bond, resulting in a fully saturated aliphatic chain.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated quaternary ammonium compounds.
Substitution: Various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Oleyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The mechanism of action of oleyltrimethylammonium involves its interaction with cell membranes and other biological structures. The long aliphatic chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Octadecyltrimethylammonium: Similar structure but with a fully saturated aliphatic chain.
Dodecyltrimethylammonium: Shorter aliphatic chain, resulting in different surfactant properties.
Cetyltrimethylammonium: Intermediate chain length, commonly used in similar applications.
Uniqueness: Oleyltrimethylammonium is unique due to its unsaturated aliphatic chain, which imparts distinct chemical reactivity and surface-active properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.
Eigenschaften
CAS-Nummer |
48074-73-3 |
|---|---|
Molekularformel |
C21H44N+ |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
trimethyl-[(Z)-octadec-9-enyl]azanium |
InChI |
InChI=1S/C21H44N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h12-13H,5-11,14-21H2,1-4H3/q+1/b13-12- |
InChI-Schlüssel |
QYWVQMLYIXYLRE-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


